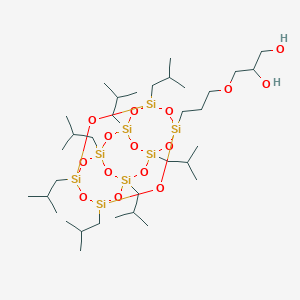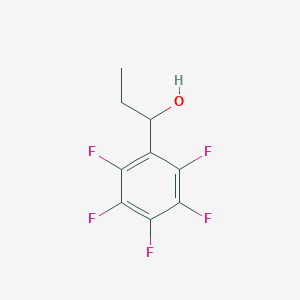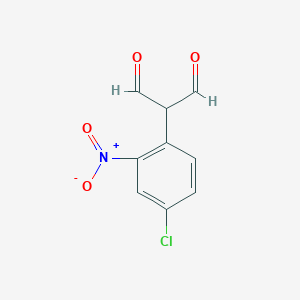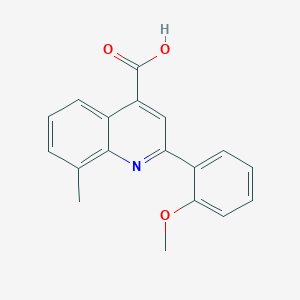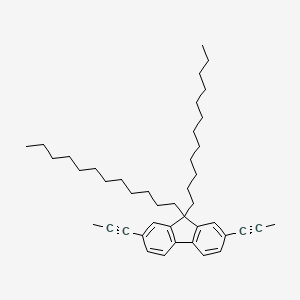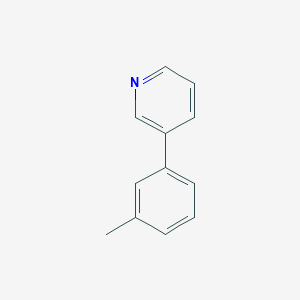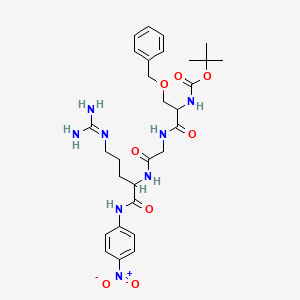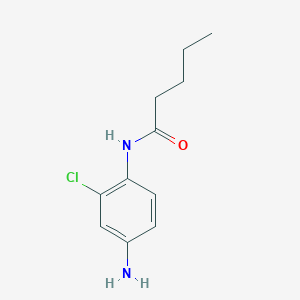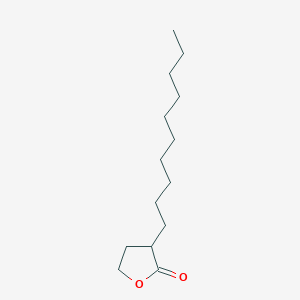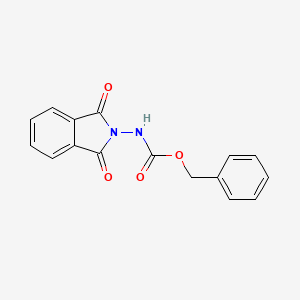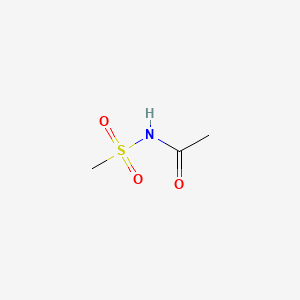
3-フェニルブチルアミン
概要
説明
3-Phenylbutylamine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Phenylbutylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylbutylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
親油性研究
3-フェニルブチルアミンは、イオン化化合物の親油性を理解するための研究で使用されてきました . これらの研究は、計算生物学と計算毒性学の分野において非常に重要です . 化合物の親油性は、その吸収、分布、代謝、排泄に影響を与える可能性があり、これは創薬における重要な要素です .
抗炎症活性
ヒドロキシケイ皮酸アミド(HCAA)は、抗真菌性、抗癌性、および抗炎症活性を有する天然化合物のクラスであり、3-フェニルブチルアミンを使用して合成できます . 具体的には、3-フェニルブチルアミンの誘導体であるN-p-クマロイル4-フェニルブチルアミンは、有意な抗炎症活性を示しています .
生物合成
3-フェニルブチルアミンは、アリールアルキルアミンの生物合成に使用できます . この方法は、特定の遺伝子を大腸菌に導入することを含み、大腸菌はアリールアルキルアミンを合成する生体触媒として作用します .
創薬
3-フェニルブチルアミンのpH依存性親油性プロファイルの理解は、初期段階の創薬に携わる科学界を導くことができます . イオン化化合物の親油性を記述するためのモデルの選択は、生物系における化合物の挙動の予測に大きな影響を与える可能性があります .
食品および環境化学
3-フェニルブチルアミンの親油性に関する研究の結果は、食品および環境化学の分野にも適用できます . たとえば、化合物がさまざまな物質とどのように相互作用するかを理解することで、さまざまな環境におけるその挙動を予測するのに役立ちます .
抗菌活性
3-フェニルブチルアミンは、潜在的に抗菌活性を有する化合物の合成に使用できます . 特定の詳細は検索結果では利用できませんが、このようなアプリケーションの可能性は、将来の研究で探求する価値があります。
作用機序
Target of Action
3-Phenylbutylamine, also known as 3-phenylbutan-1-amine, is a compound that primarily targets Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.
Mode of Action
It is known that the compound interacts with its target, leading to changes in the target’s function
Biochemical Pathways
It is known that the compound is involved in the synthesis of hydroxycinnamic acid amides (hcaas), natural compounds with antifungal, anticancer, and anti-inflammatory activities . The biological synthesis of HCAAs is mediated by BAHD family enzymes, and 3-Phenylbutylamine is one of the amines that can react with Hydroxycinnamic acids (HCAs) to form HCAAs .
Result of Action
It has been reported that n-p-coumaroyl 4-phenylbutylamine, a compound synthesized from 3-phenylbutylamine, exhibits significant anti-inflammatory activity .
Action Environment
It is known that the biological synthesis of compounds like 3-phenylbutylamine can be influenced by the conditions in the biological system, such as the presence of specific enzymes .
生化学分析
Biochemical Properties
3-Phenylbutylamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . As a primary amine, 3-Phenylbutylamine can participate in reactions such as the formation of amides, a common reaction in biochemical processes . The nature of these interactions often involves the nitrogen atom in the amine group, which can form bonds with other molecules, influencing the course of biochemical reactions .
Cellular Effects
The effects of 3-Phenylbutylamine on cells and cellular processes are diverse. For instance, it has been suggested that certain phenylalkylamines, a group that includes 3-Phenylbutylamine, may have anti-inflammatory activity
Molecular Mechanism
The molecular mechanism of 3-Phenylbutylamine involves its interactions with biomolecules at the molecular level. As an amine, 3-Phenylbutylamine can form bonds with other molecules, potentially influencing enzyme activity and gene expression For example, it might bind to enzymes as a substrate, leading to enzyme activation or inhibition
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylbutylamine can change over time. Factors such as the compound’s stability and degradation rate can influence its long-term effects on cellular function . Specific data on the temporal effects of 3-Phenylbutylamine in in vitro or in vivo studies are currently limited.
Dosage Effects in Animal Models
The effects of 3-Phenylbutylamine can vary with different dosages in animal models . For instance, different doses might lead to different threshold effects, and high doses could potentially cause toxic or adverse effects. Specific studies on the dosage effects of 3-Phenylbutylamine in animal models are currently lacking.
Metabolic Pathways
3-Phenylbutylamine is likely involved in various metabolic pathways As an amine, it could interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
3-Phenylbutylamine can be transported and distributed within cells and tissues This process could involve various transporters or binding proteins, and could affect the compound’s localization or accumulation within cells
Subcellular Localization
The subcellular localization of 3-Phenylbutylamine could influence its activity or function For instance, it might be directed to specific compartments or organelles by targeting signals or post-translational modifications
特性
IUPAC Name |
3-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMCIHLESAJJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959074 | |
| Record name | 3-Phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38135-56-7 | |
| Record name | γ-Methylbenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38135-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylbutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038135567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylbutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

